4-Benzenesulfinylmethyl-1-[2-(5-fluoro-1H-indol-3-YL)-ethyl]-piperidin-4-OL (structural mix)
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Overview
Description
4-Benzenesulfinylmethyl-1-[2-(5-fluoro-1H-indol-3-yl)-ethyl]-piperidin-4-ol (structural mix) is a complex organic compound that features a combination of benzenesulfinyl, indole, and piperidine moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzenesulfinylmethyl-1-[2-(5-fluoro-1H-indol-3-yl)-ethyl]-piperidin-4-ol involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the fluorine atom at the 5-position.
The piperidine ring can be synthesized through the reduction of pyridine derivatives or by cyclization of appropriate precursors. The benzenesulfinylmethyl group is introduced through sulfoxidation reactions, where a benzenesulfinyl chloride reacts with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Benzenesulfinylmethyl-1-[2-(5-fluoro-1H-indol-3-yl)-ethyl]-piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, converting it to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
4-Benzenesulfinylmethyl-1-[2-(5-fluoro-1H-indol-3-yl)-ethyl]-piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-benzenesulfinylmethyl-1-[2-(5-fluoro-1H-indol-3-yl)-ethyl]-piperidin-4-ol involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets. The piperidine ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-amine share the piperidine ring and are used in various chemical and pharmaceutical applications.
Sulfinyl Derivatives: Compounds such as benzenesulfinic acid and benzenesulfinyl chloride share the sulfinyl group and are used in organic synthesis.
Uniqueness
4-Benzenesulfinylmethyl-1-[2-(5-fluoro-1H-indol-3-yl)-ethyl]-piperidin-4-ol is unique due to its combination of three distinct functional groups, each contributing to its overall chemical and biological properties. The presence of the fluorine atom further enhances its potential as a bioactive compound, making it a valuable target for scientific research and industrial applications.
Properties
Molecular Formula |
C22H25FN2O2S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-(benzenesulfinylmethyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-4-ol |
InChI |
InChI=1S/C22H25FN2O2S/c23-18-6-7-21-20(14-18)17(15-24-21)8-11-25-12-9-22(26,10-13-25)16-28(27)19-4-2-1-3-5-19/h1-7,14-15,24,26H,8-13,16H2 |
InChI Key |
VWIWOPFCNLLGBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CS(=O)C2=CC=CC=C2)O)CCC3=CNC4=C3C=C(C=C4)F |
Synonyms |
GR 149861 GR149861 |
Origin of Product |
United States |
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